molecular formula C16H15N3O5S B3954795 3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide

3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B3954795
M. Wt: 361.4 g/mol
InChI Key: HEHAJNQVBZSNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide, also known as DNTB, is a chemical compound that has been widely used in scientific research due to its unique properties. DNTB is a thiol-reactive compound that can selectively modify cysteine residues in proteins, making it a valuable tool for studying protein structure and function.

Mechanism of Action

3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction, forming a covalent bond between the thiol group of cysteine and the carbonothioyl group of this compound. This modification can alter the conformation and function of the protein, allowing researchers to study its structure and function in a targeted manner.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to modify the activity of enzymes such as glutathione S-transferase and thioredoxin reductase. Additionally, this compound has been used to study the folding and stability of proteins, as well as protein-protein interactions.

Advantages and Limitations for Lab Experiments

3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its ability to selectively modify cysteine residues in proteins and its ease of use. However, there are also some limitations to using this compound, such as its potential for non-specific modification of other amino acids and the need for careful optimization of reaction conditions.

Future Directions

There are several future directions for research involving 3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide. One area of interest is the development of new methods for selective protein modification using this compound. Additionally, there is potential for using this compound in drug discovery and development, as well as in the study of disease mechanisms and therapeutic targets. Finally, there is ongoing research into the potential applications of this compound in biotechnology and nanotechnology.
Conclusion
In conclusion, this compound is a valuable tool for scientific research due to its ability to selectively modify cysteine residues in proteins. This compound has been used in a variety of research areas, including enzymology, protein folding, and protein-protein interactions. While there are some limitations to using this compound, there are also several future directions for research involving this compound. Overall, this compound has the potential to make significant contributions to the field of scientific research.

Scientific Research Applications

3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has been widely used in scientific research due to its ability to selectively modify cysteine residues in proteins. This allows researchers to study the structure and function of specific proteins in a targeted manner. This compound has been used in a variety of research areas, including enzymology, protein folding, and protein-protein interactions.

properties

IUPAC Name

3,5-dimethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-23-11-7-10(8-12(9-11)24-2)15(20)18-16(25)17-13-5-3-4-6-14(13)19(21)22/h3-9H,1-2H3,(H2,17,18,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHAJNQVBZSNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide
Reactant of Route 4
Reactant of Route 4
3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide
Reactant of Route 6
Reactant of Route 6
3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.